molecular formula C12H16N2O2 B14132356 N-[3-(4-Morpholinyl)phenyl]acetamide CAS No. 41605-91-8

N-[3-(4-Morpholinyl)phenyl]acetamide

Cat. No.: B14132356
CAS No.: 41605-91-8
M. Wt: 220.27 g/mol
InChI Key: IVFDLNKMNQMNEE-UHFFFAOYSA-N
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Description

N-[3-(4-Morpholinyl)phenyl]acetamide is an organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Morpholinyl)phenyl]acetamide typically involves the reaction of 4-morpholineaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Morpholinyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-Morpholinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-Morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar morpholine structure.

    Acetanilide: A simple acetamide derivative with analgesic properties.

    N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-naphthyloxy)acetamide: A compound with similar structural features

Uniqueness

N-[3-(4-Morpholinyl)phenyl]acetamide is unique due to its specific combination of a morpholine ring and an acetamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

41605-91-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(3-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-11-3-2-4-12(9-11)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)

InChI Key

IVFDLNKMNQMNEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCOCC2

Origin of Product

United States

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